molecular formula C6H8O4 B14703806 (E)-but-2-enedioic acid;ethene CAS No. 25085-79-4

(E)-but-2-enedioic acid;ethene

Cat. No.: B14703806
CAS No.: 25085-79-4
M. Wt: 144.12 g/mol
InChI Key: WVKHCAOZIFYQEG-TYYBGVCCSA-N
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Description

(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric acid can be synthesized through several methods:

    Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.

    Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.

    Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.

Industrial Production Methods

Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.

Chemical Reactions Analysis

Types of Reactions

Fumaric acid undergoes various chemical reactions, including:

    Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.

    Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.

    Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Succinic acid.

    Addition Reactions: Dibromo derivatives and halogenated fumaric acids.

Scientific Research Applications

Fumaric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.

    Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.

    Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.

Mechanism of Action

Fumaric acid exerts its effects through several mechanisms:

    Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.

    Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.

Comparison with Similar Compounds

Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:

    Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.

    Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.

Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.

Properties

CAS No.

25085-79-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethene

InChI

InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+;

InChI Key

WVKHCAOZIFYQEG-TYYBGVCCSA-N

Isomeric SMILES

C=C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C=C.C(=CC(=O)O)C(=O)O

Related CAS

26877-81-6

Origin of Product

United States

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